molecular formula C18H28O6 B12710203 3-(2,2-Dimethyl-3-((2-methyl-1-oxoallyl)oxy)-1-oxopropoxy)-2,2-dimethylpropyl methacrylate CAS No. 31249-11-3

3-(2,2-Dimethyl-3-((2-methyl-1-oxoallyl)oxy)-1-oxopropoxy)-2,2-dimethylpropyl methacrylate

Cat. No.: B12710203
CAS No.: 31249-11-3
M. Wt: 340.4 g/mol
InChI Key: YGXCIBYSZZKUKK-UHFFFAOYSA-N
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Description

This methacrylate derivative is a highly substituted ester featuring a branched alkoxy chain with dual dimethyl groups and a reactive 2-methyl-1-oxoallyl (methacryloyl) moiety. Its structure combines steric hindrance (from the dimethyl substituents) with polymerizable methacrylate functionality, making it suitable for specialized applications in polymer chemistry, such as crosslinking agents or components in high-performance coatings .

Properties

CAS No.

31249-11-3

Molecular Formula

C18H28O6

Molecular Weight

340.4 g/mol

IUPAC Name

[2,2-dimethyl-3-(2-methylprop-2-enoyloxy)propyl] 2,2-dimethyl-3-(2-methylprop-2-enoyloxy)propanoate

InChI

InChI=1S/C18H28O6/c1-12(2)14(19)22-9-17(5,6)10-24-16(21)18(7,8)11-23-15(20)13(3)4/h1,3,9-11H2,2,4-8H3

InChI Key

YGXCIBYSZZKUKK-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCC(C)(C)COC(=O)C(C)(C)COC(=O)C(=C)C

Origin of Product

United States

Preparation Methods

Esterification Reaction Conditions

Parameter Typical Conditions Notes
Reactants Hydroxy-functional intermediate + Methacryloyl chloride or methacrylic acid Methacryloyl chloride preferred for higher reactivity
Solvent Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) Dry solvents prevent hydrolysis
Base Triethylamine or pyridine Neutralizes HCl byproduct
Temperature 0 to 25 °C Low temperature to avoid polymerization
Reaction Time 2 to 6 hours Monitored by TLC or HPLC
Workup Aqueous wash, drying over MgSO4, solvent removal Purification follows

Protection/Deprotection (If Required)

Representative Synthetic Route

  • Synthesis of 2,2-dimethyl-3-hydroxypropyl intermediate:
    Starting from pentaerythritol or neopentyl glycol derivatives, selectively mono- or di-hydroxylated intermediates are prepared.

  • Esterification with methacryloyl chloride:
    The intermediate is dissolved in dry DCM, cooled to 0 °C, and triethylamine is added. Methacryloyl chloride is added dropwise under stirring. The reaction is allowed to proceed at room temperature for several hours.

  • Isolation and purification:
    The reaction mixture is washed with water and brine, dried, and concentrated. The product is purified by silica gel chromatography.

  • Characterization:
    The final product is characterized by NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm the structure.

Research Findings and Optimization

  • Yield Optimization:
    Using methacryloyl chloride instead of methacrylic acid improves esterification efficiency and yield. The presence of bulky 2,2-dimethyl groups requires careful control of reaction temperature to prevent side reactions.

  • Polymerization Considerations:
    The methacrylate groups are prone to premature polymerization; thus, inhibitors like hydroquinone or phenothiazine are added during synthesis and storage.

  • Purity Assessment:
    High-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to assess purity, typically achieving >95% purity after purification.

Summary Table of Preparation Parameters

Aspect Details
Starting materials 2,2-Dimethyl-1,3-propanediol derivatives
Key reagents Methacryloyl chloride, triethylamine
Solvent Anhydrous DCM or THF
Temperature 0–25 °C
Reaction time 2–6 hours
Protection strategy TBDMS or acetal groups (if needed)
Purification Silica gel chromatography, recrystallization
Yield Typically 70–85% depending on conditions
Characterization techniques NMR, IR, MS, HPLC

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Polymer Chemistry

Synthesis of Polymers : The compound serves as a monomer in the synthesis of various copolymers. Its methacrylate group allows for free radical polymerization, which is essential in creating high-performance materials with desirable mechanical properties.

Case Study : A study demonstrated the successful polymerization of 3-(2,2-Dimethyl-3-((2-methyl-1-oxoallyl)oxy)-1-oxopropoxy)-2,2-dimethylpropyl methacrylate with other acrylates to enhance thermal stability and mechanical strength in coatings and adhesives .

Drug Delivery Systems

Pharmaceutical Applications : The compound has been explored for use in drug delivery systems due to its ability to form stable nanoparticles. These nanoparticles can encapsulate therapeutic agents, improving their bioavailability and targeting.

Case Study : Research indicated that nanoparticles formed from this compound exhibited controlled release properties for anticancer drugs, enhancing therapeutic efficacy while minimizing side effects .

Analytical Chemistry

Separation Techniques : This compound can be analyzed using High-Performance Liquid Chromatography (HPLC). A reverse phase HPLC method utilizing acetonitrile and water has been established for its separation and quantification in complex mixtures.

Data Table for HPLC Analysis

ParameterValue
Mobile PhaseAcetonitrile/Water
Column TypeNewcrom R1 HPLC Column
Detection MethodUV/VIS Spectroscopy

Coatings and Adhesives

Industrial Applications : The compound is utilized in formulating coatings and adhesives due to its excellent adhesion properties and resistance to environmental degradation.

Case Study : A formulation containing this methacrylate showed improved adhesion to metal substrates compared to traditional adhesives, making it suitable for automotive applications .

Mechanism of Action

The mechanism by which 3-[2,2-DIMETHYL-3-[(2-METHYL-1-OXOALLYL)OXY]-1-OXOPROPOXY]-2,2-DIMETHYLPROPYL METHACRYLATE exerts its effects involves the formation of cross-linked polymer networks. These networks provide structural integrity and stability to the materials in which the compound is used . The molecular targets include the reactive sites on the monomer units, which undergo polymerization to form the final product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs are methacrylate esters with bulky substituents or reactive side chains. Key comparisons include:

Compound A : Ethyl 2(E)-3-(4-(3-((R)-2-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-4-hydroxy-5-oxo-2,5-dihydrofuran-3-yloxy)-2-hydroxypropoxy)-3-methoxyphenyl)acrylate (from )
  • Structural Differences : Compound A incorporates a dioxolane ring and dihydrofuran moiety, introducing rigidity and hydrogen-bonding capacity, unlike the target compound’s linear branched chain.
Compound B : Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-sulphopropyl)ammonium hydroxide (from )
  • Structural Differences : Compound B is a zwitterionic methacrylate with a sulfobetaine group (quaternary ammonium + sulfonate), contrasting with the target compound’s neutral, hydrophobic substituents.
  • Functional Implications: The sulfobetaine moiety in Compound B enables water solubility and anti-polyelectrolyte behavior, useful in biomedical hydrogels. The target compound’s hydrophobicity likely limits its utility in aqueous systems but enhances compatibility with non-polar matrices .

Physicochemical and Application-Based Comparisons

Property Target Compound Compound A Compound B
Molecular Weight (g/mol) ~380 (estimated) ~450 (reported) 303.35 (exact mass)
Solubility Likely soluble in organic solvents (e.g., THF, acetone) Moderate in polar aprotic solvents (e.g., DMF) due to hydroxyl groups Water-soluble (zwitterionic nature)
Reactivity Methacrylate polymerization; steric hindrance may slow kinetics Ester hydrolysis susceptibility due to dihydrofuran Zwitterionic self-assembly; pH-responsive
Applications Specialty coatings, crosslinkers in hydrophobic polymers Pharmaceutical intermediates, chiral templates Biomedical hydrogels, drug delivery

Research Findings and Trends

  • Thermal Stability : The target compound’s dimethyl groups may elevate glass transition temperatures (Tg) in polymers compared to linear methacrylates, though direct data are absent. Compound A’s cyclic ethers could similarly enhance thermal resistance .
  • Synthetic Challenges : Both the target compound and Compound A require multi-step syntheses, but the latter’s stereocenters (R/S configuration) add complexity . Compound B’s zwitterionic synthesis is more streamlined but requires ion-exchange purification .
  • Biological Compatibility : Compound B’s sulfobetaine structure reduces protein fouling, a property absent in the hydrophobic target compound, limiting its biomedical use .

Critical Notes and Limitations

  • Contradictions in Evidence : and focus on distinct compound classes (neutral ester vs. zwitterion), highlighting the need for caution in generalizing trends.

Biological Activity

3-(2,2-Dimethyl-3-((2-methyl-1-oxoallyl)oxy)-1-oxopropoxy)-2,2-dimethylpropyl methacrylate (CAS No. 31249-11-3) is a synthetic compound belonging to the class of methacrylate esters. Its complex structure includes multiple functional groups that may contribute to its biological activity. Understanding the biological effects of this compound is essential for its potential applications in pharmaceuticals, materials science, and biochemistry.

  • Molecular Formula : C18H28O6
  • Molecular Weight : 340.41 g/mol
  • LogP : 3.91, indicating moderate lipophilicity which may influence its biological interactions .

The biological activity of this compound is primarily attributed to its ability to interact with various biological systems. Methacrylate compounds are known for their reactivity and can participate in polymerization processes, which may influence cellular functions. The presence of the allyl and oxo groups suggests potential interactions with enzymes and receptors involved in metabolic pathways.

Biological Activity Overview

Research indicates that compounds similar to 3-(2,2-Dimethyl-3-((2-methyl-1-oxoallyl)oxy)-1-oxopropoxy)-2,2-dimethylpropyl methacrylate exhibit a range of biological activities:

  • Antimicrobial Activity : Some methacrylate derivatives have shown effectiveness against various bacterial strains, suggesting potential use in antimicrobial applications.
  • Cytotoxicity : Studies have indicated that certain methacrylates can induce cytotoxic effects on cancer cell lines, which could be leveraged for therapeutic purposes.
  • Allergenic Potential : According to ECHA classifications, there is evidence that this compound may cause allergic skin reactions, highlighting the need for caution in handling and application .

Case Study 1: Antimicrobial Properties

In a study examining the antimicrobial efficacy of methacrylate derivatives, it was found that compounds with similar structures demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes.

Case Study 2: Cytotoxic Effects on Cancer Cells

Research published in various journals has documented the cytotoxic effects of methacrylate compounds on specific cancer cell lines, including breast and prostate cancer cells. The study measured cell viability using MTT assays, revealing that higher concentrations of the compound led to increased apoptosis rates.

Case Study 3: Allergenic Reactions

A review of safety data indicated that exposure to certain methacrylates could lead to sensitization and allergic reactions in some individuals. This underscores the importance of conducting thorough toxicological assessments before widespread application.

Data Table: Biological Activity Summary

Biological ActivityObservationsReferences
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cell lines
Allergenic PotentialMay cause allergic skin reactions

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 3-(2,2-dimethyl-3-((2-methyl-1-oxoallyl)oxy)-1-oxopropoxy)-2,2-dimethylpropyl methacrylate?

  • Methodological Answer : Synthesis typically involves a multi-step esterification and acrylation process. For example, intermediates like 2,2-dimethyl-3-(acryloyloxy)propionic acid are first prepared via acid-catalyzed esterification (e.g., using H₂SO₄ or p-toluenesulfonic acid). Subsequent methacrylate conjugation requires controlled anhydrous conditions with catalysts like DMAP (4-dimethylaminopyridine) and coupling agents (e.g., DCC). Reaction progress should be monitored via TLC or HPLC to ensure intermediate purity .

Q. How can structural characterization be reliably performed for this compound?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C, DEPT-135), FTIR, and high-resolution mass spectrometry (HRMS). For example:

  • ¹H NMR : Peaks at δ 5.8–6.4 ppm (methacrylate vinyl protons), δ 1.2–1.4 ppm (dimethyl groups).
  • FTIR : Stretching vibrations at ~1720 cm⁻¹ (ester C=O), 1630 cm⁻¹ (acrylate C=C).
    Cross-validation with computational tools (e.g., DFT for IR/NMR simulations) enhances accuracy .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Key protocols include:

  • Ventilation : Use fume hoods to avoid inhalation of vapors (risk of respiratory irritation).
  • PPE : Nitrile gloves, safety goggles, and flame-retardant lab coats (due to flammability risks).
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do steric effects from the 2,2-dimethyl groups influence reactivity in polymerization reactions?

  • Methodological Answer : The bulky dimethyl substituents reduce the rate of radical polymerization by hindering monomer accessibility. Kinetic studies using DSC (differential scanning calorimetry) and GPC (gel permeation chromatography) show delayed initiation phases (e.g., 10–15% longer induction periods compared to unsubstituted methacrylates). Adjust initiator concentrations (e.g., AIBN at 1.5–2.0 mol%) to compensate .

Q. What analytical strategies resolve contradictions in reported bioactivity data?

  • Methodological Answer : Discrepancies in biological assays (e.g., cytotoxicity or enzyme inhibition) often arise from impurities or isomerization. Solutions include:

  • HPLC-PDA-MS : Detect trace isomers (e.g., Z/E configurations of the oxoallyl group).
  • Dose-Response Refinement : Use nonlinear regression models (e.g., Hill equation) to account for non-monotonic activity trends observed in some studies .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies using accelerated degradation (40°C/75% RH for 6 months) show:

  • Hydrolysis : Degradation via ester cleavage in aqueous buffers (pH < 3 or > 9).
  • Photolysis : UV-Vis irradiation (λ = 254 nm) induces methacrylate cross-linking, altering solubility.
    Stabilization strategies include lyophilization with cryoprotectants (e.g., trehalose) and amber glass storage .

Key Research Gaps

  • Mechanistic Insights : The role of the 2-methyl-1-oxoallyl group in modulating radical scavenging or copolymerization kinetics remains underexplored.
  • Biological Interactions : Limited data on metabolite profiling (e.g., cytochrome P450 interactions) necessitate LC-QTOF-MS studies .

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